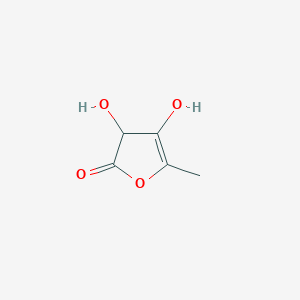

3,4-Dihydroxy-5-methyl-2-furanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6O4 |

|---|---|

Molecular Weight |

130.1 g/mol |

IUPAC Name |

3,4-dihydroxy-5-methyl-3H-furan-2-one |

InChI |

InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h4,6-7H,1H3 |

InChI Key |

IYWVFBWMQOKJRS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=O)O1)O)O |

Canonical SMILES |

CC1=C(C(C(=O)O1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dihydroxy-5-methyl-2-furanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-5-methyl-2-furanone is a furanone derivative with potential applications in the food and pharmaceutical industries. Furanones are a class of cyclic organic compounds that are widespread in nature and are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and relevant experimental methodologies associated with this compound and its class of compounds. Due to the limited availability of specific experimental data for this exact compound, this guide also includes information on closely related furanone derivatives to provide a broader context for research and development.

Chemical Properties

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3,4-dihydroxy-5-methylfuran-2(5H)-one |

| CAS Number | 3566-57-2[1] |

| PubChem CID | 54676244[2] |

| Molecular Formula | C₅H₆O₄[2] |

| Molecular Weight | 130.10 g/mol [2] |

| Canonical SMILES | CC1C(=C(C(=O)O1)O)O[2] |

| InChI | InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h2,6-7H,1H3[2] |

| InChIKey | ASEPVSZWYGTTAB-UHFFFAOYSA-N[2] |

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are limited. The following table includes available data and computed values for related compounds to serve as an estimation.

| Property | Value | Source |

| Density | 1.6±0.1 g/cm³ (Predicted) | ChemSrc[3] |

| Boiling Point | 330.5±42.0 °C at 760 mmHg (Predicted) | ChemSrc[3] |

| Purity | 95.0% (Available for purchase) | ChemSrc[3] |

Note: The density and boiling point are predicted values and should be confirmed experimentally.

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic routes common for furanone derivatives. One general method involves the oxidation of a corresponding precursor. For instance, the synthesis of a related compound, 5-hydroxy-4-methyl-2(5H)-furanone, involves the reaction of glyoxylic acid hydrate with morpholine, followed by a reaction with propionaldehyde and subsequent vacuum distillation.

The reactivity of the 2(5H)-furanone ring is characterized by the presence of a carbonyl group conjugated with a double bond, making it susceptible to nucleophilic attack. The hydroxyl groups can undergo reactions such as esterification and etherification.

Biological Activity

Furanone derivatives are known to exhibit a range of biological activities. While specific studies on this compound are not extensively documented, the broader class of furanones has been investigated for the following properties:

-

Antioxidant Activity : The presence of hydroxyl groups on the furanone ring suggests potential antioxidant properties, where the compound can act as a free radical scavenger.

-

Antimicrobial Activity : Various furanone derivatives have demonstrated inhibitory effects against the growth of bacteria and fungi. They are also known to interfere with biofilm formation in some bacterial species.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following sections describe general methodologies for the synthesis and evaluation of biological activities of furanone derivatives, which can be adapted for the target compound.

General Synthesis of a Furanone Derivative (Isomer Example)

A patented method for the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone, an isomer of the target compound, is as follows:

-

Dissolve glyoxylic acid hydrate in an organic solvent.

-

Add morpholine and stir the mixture. The mole ratio of glyoxylic acid hydrate to morpholine is 1:(1-2).

-

Add propionaldehyde to the reaction mixture.

-

Subject the reaction solution to vacuum concentration.

-

Add a hydrochloric acid solution to the concentrate to facilitate the reaction.

-

Perform vacuum distillation to obtain the final product.

This protocol is for an isomer and would require modification for the synthesis of this compound.

Antioxidant Activity Assay (DPPH Method)

The antioxidant activity of furanone compounds can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Preparation of DPPH Solution : Prepare a stock solution of DPPH in methanol.

-

Sample Preparation : Dissolve the furanone compound in a suitable solvent to prepare a series of concentrations.

-

Reaction : Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a furanone compound against various microorganisms can be determined using the broth microdilution method.

-

Preparation of Inoculum : Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution : Prepare serial dilutions of the furanone compound in a 96-well microplate containing the broth.

-

Inoculation : Inoculate each well with the microbial suspension.

-

Incubation : Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

Experimental Workflow for Biological Activity Screening

Caption: General experimental workflow for screening the biological activity of this compound.

Hypothetical Signaling Pathway for Furanone-Induced Cellular Response

Caption: A generalized signaling pathway illustrating a hypothetical mechanism of action for a furanone compound.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active furanones. While specific experimental data for this compound is currently limited in publicly accessible literature, this guide provides a foundational understanding of its chemical properties and outlines standard methodologies for its synthesis and biological evaluation based on related structures. Further research is warranted to fully elucidate the chemical and biological profile of this compound and to explore its potential applications in drug development and other scientific fields. The provided experimental frameworks and visualizations serve as a starting point for researchers aiming to investigate this and other related furanone derivatives.

References

Unveiling the Structure of 3,4-Dihydroxy-5-methyl-2-furanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3,4-Dihydroxy-5-methyl-2-furanone, a furanone derivative of interest in various scientific domains, including flavor chemistry and potentially as a building block in medicinal chemistry. This document outlines the key spectroscopic data, details experimental protocols for its characterization, and presents logical workflows for its structural determination and synthesis.

Physicochemical and Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 4.5 - 4.8 | Quartet | ~6.5 |

| CH₃-5 | 1.4 - 1.6 | Doublet | ~6.5 |

| OH-3 | 5.0 - 6.0 | Broad Singlet | - |

| OH-4 | 6.0 - 7.0 | Broad Singlet | - |

Solvent: CDCl₃ or D₂O. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (C=O) | 170 - 175 |

| C-3 (C-OH) | 135 - 140 |

| C-4 (C-OH) | 145 - 150 |

| C-5 (CH) | 75 - 80 |

| CH₃-5 | 15 - 20 |

Solvent: CDCl₃ or D₂O. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Key Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyls) | 3200 - 3500 | Strong, Broad |

| C=O Stretch (lactone) | 1730 - 1760 | Strong |

| C=C Stretch (furanone ring) | 1640 - 1680 | Medium |

| C-O Stretch | 1000 - 1300 | Strong |

Table 4: Expected Mass Spectrometry (MS) Fragmentation

| m/z | Interpretation |

| 130 | [M]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 112 | [M - H₂O]⁺ |

| 86 | [M - CO₂]⁺ |

| 58 | [M - CO₂ - CO]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural characterization of this compound.

Proposed Synthesis: Oxidation of a Pentose Precursor

A plausible synthetic route to this compound involves the controlled oxidation of a 5-deoxy-pentose sugar.

Materials:

-

5-Deoxy-L-arabinose (or a suitable precursor)

-

Mild oxidizing agent (e.g., Bromine water or Nitric acid)

-

Deionized water

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Dissolve 5-deoxy-L-arabinose in deionized water.

-

Slowly add the mild oxidizing agent to the solution at room temperature while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the solution with sodium bicarbonate.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. DEPT-135 and DEPT-90 experiments can be performed to aid in the assignment of carbon signals.

-

2D NMR: Conduct 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a KBr plate or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Technique: Employ Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry.

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and a proposed synthetic pathway.

Caption: Workflow for the structure elucidation of this compound.

Caption: Proposed synthetic pathway for this compound.

The Elusive Pathway: A Technical Guide to the Biosynthesis of Furanones

For Researchers, Scientists, and Drug Development Professionals

While the direct biosynthetic pathway of 3,4-Dihydroxy-5-methyl-2-furanone remains to be fully elucidated in scientific literature, significant strides have been made in understanding the biosynthesis of structurally related and commercially important furanone compounds. This technical guide consolidates the current knowledge on furanone biosynthesis, with a primary focus on the well-characterized pathway of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®), a key flavor compound in many fruits. This analogous pathway provides a foundational model for researchers investigating the biosynthesis of other furanone derivatives. Additionally, this guide will touch upon established chemical synthesis routes for various furanones, offering a broader perspective for drug development and chemical biology applications.

The Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF): A Model Pathway

The biosynthesis of HDMF has been most extensively studied in strawberries (Fragaria x ananassa). The pathway originates from sugar metabolism, with D-fructose-1,6-diphosphate identified as a key precursor.

The enzymatic conversion of D-fructose-1,6-diphosphate leads to the formation of an important intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF).[1][2] The final step in the pathway is the reduction of HMMF to HDMF, a reaction catalyzed by an enone oxidoreductase.[1][2] In strawberry, this enzyme is specifically referred to as Fragaria x ananassa Enone Oxidoreductase (FaEO).[2]

While the complete enzymatic cascade from D-fructose-1,6-diphosphate to HMMF is not yet fully detailed, the key steps are outlined below.

Biosynthesis Pathway of HDMF

Caption: Biosynthesis pathway of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF).

Quantitative Data on Furanone Biosynthesis

Quantitative data on the biosynthesis of this compound is not available in the reviewed literature. However, studies on related furanone derivatives provide some quantitative insights.

| Parameter | Value | Organism/System | Reference |

| HDMF Precursor | D-fructose-1,6-diphosphate | Fragaria x ananassa | [2] |

| HDMF Intermediate | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | Fragaria x ananassa | [1][2] |

| Key Enzyme | FaEO (Enone Oxidoreductase) | Fragaria x ananassa | [2] |

Experimental Protocols

Detailed methodologies for key experiments in elucidating the HDMF biosynthesis pathway are crucial for researchers aiming to study similar pathways.

Protocol 1: Enzyme Assay for FaEO (Enone Oxidoreductase)

This protocol is based on the characterization of FaEO from strawberry fruit.

Objective: To determine the enzymatic activity of FaEO in converting HMMF to HDMF.

Materials:

-

Partially purified FaEO enzyme extract from Fragaria x ananassa.

-

4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) substrate.

-

NADPH or NADH as a cofactor.

-

Phosphate buffer (pH 7.0).

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH or NADH, and the FaEO enzyme extract.

-

Initiate the reaction by adding the HMMF substrate.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding a suitable quenching agent (e.g., acid or organic solvent).

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracted products by GC-MS to identify and quantify the formation of HDMF.

-

A control reaction without the enzyme extract should be run in parallel to account for any non-enzymatic conversion.

Expected Results: The GC-MS analysis should show a peak corresponding to HDMF in the reaction mixture containing the active enzyme, which is absent or significantly smaller in the control.

Protocol 2: Isotopic Labeling to Trace Precursors

This protocol is a general approach to identify precursors in a biosynthetic pathway.

Objective: To confirm D-fructose-1,6-diphosphate as a precursor for HDMF biosynthesis using isotopic labeling.

Materials:

-

Isotopically labeled D-fructose-1,6-diphosphate (e.g., ¹³C-labeled).

-

Strawberry fruit tissue or a relevant biological system capable of HDMF synthesis.

-

Incubation medium.

-

Analytical instruments for detecting isotopic enrichment in the final product (e.g., LC-MS or NMR).

Procedure:

-

Introduce the isotopically labeled D-fructose-1,6-diphosphate to the strawberry fruit tissue or biological system.

-

Incubate under conditions that support active metabolism and HDMF production.

-

After a set period, harvest the tissue and extract the furanone compounds.

-

Purify the HDMF from the extract.

-

Analyze the purified HDMF using LC-MS or NMR to determine the incorporation of the isotopic label.

Expected Results: The detection of the isotopic label in the HDMF molecule would confirm that D-fructose-1,6-diphosphate is a precursor in its biosynthetic pathway.

Chemical Synthesis of Furanone Derivatives

In the absence of a defined biosynthetic pathway for this compound, chemical synthesis provides an alternative route for obtaining this and other furanone compounds for research and development.

One common approach to synthesizing furanone derivatives involves the oxidation of a corresponding furan-2(3H)-one. For instance, 3,4-Dihydroxy-5-methylfuran-2(5H)-one can be synthesized by the oxidation of 5-methylfuran-2(3H)-one using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled acidic or basic conditions.[3]

Other synthetic strategies for different furanone derivatives include:

-

Cyclization of hydroxylated precursors: This method can be used to form the furanone ring structure.[3]

-

Oxidative lactonization of diols. [3]

-

Cyclization of alkyl β-formylcrotonates: This method is used to prepare 5-hydroxy-4-methyl-2(5H)-furanone.[4]

The choice of synthetic route depends on the desired furanone derivative and the available starting materials.

Experimental Workflow for Chemical Synthesis

Caption: General experimental workflow for the chemical synthesis of furanones.

Conclusion

While the biosynthesis of this compound is yet to be fully elucidated, the study of analogous pathways, such as that of HDMF, provides a robust framework for future research. The combination of enzymatic studies, isotopic labeling, and modern analytical techniques will be instrumental in unraveling the complete biosynthetic network of this and other furanone compounds. In parallel, chemical synthesis remains a vital tool for accessing these molecules for various applications in the pharmaceutical and flavor industries. This guide serves as a foundational resource for scientists dedicated to advancing our understanding of furanone biosynthesis and chemistry.

References

- 1. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dihydroxy-5-methylfuran-2(5H)-one | 3566-57-2 | Benchchem [benchchem.com]

- 4. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,4-Dihydroxy-5-methyl-2-furanone (CAS: 3566-57-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-5-methyl-2-furanone, registered under CAS number 3566-57-2, is a naturally occurring furanone derivative also known by synonyms such as Maple furanone. Structurally, it is a cyclic γ-lactone featuring a furanone core substituted with hydroxyl groups at the C3 and C4 positions and a methyl group at the C5 position.[1] This arrangement of functional groups imparts a high degree of polarity and reactivity, making it a molecule of significant interest in various scientific and industrial fields.[1] While widely recognized for its role as a flavoring agent in the food industry, emerging research highlights its potential biological activities, including antioxidant and antimicrobial properties, positioning it as a candidate for further investigation in pharmaceutical and cosmetic applications.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activities, and analytical methodologies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are crucial for experimental design, formulation development, and toxicological assessment.

| Property | Value | Source(s) |

| CAS Number | 3566-57-2 | [2][3] |

| Molecular Formula | C₅H₆O₄ | [1][2][3] |

| Molecular Weight | 130.1 g/mol | [2][4] |

| Exact Mass | 130.026611 u | [3] |

| Appearance | Colorless crystal | [4] |

| Melting Point | 174 °C | [4] |

| Boiling Point | 330.5 ± 42.0 °C at 760 mmHg | [3][4] |

| Note: A conflicting value of 222.2°C is also reported. | [2] | |

| Density | 1.636 ± 0.06 g/cm³ | [2] |

| Flash Point | 150.9 ± 21.4 °C | [3] |

| Note: A conflicting value of 97.2°C is also reported. | [2] | |

| SMILES | CC1C(=C(C(=O)O1)O)O | [4] |

| XLogP3 | -0.79 | [3] |

| Polar Surface Area | 66.76 Ų | [3] |

| Refractive Index | 1.613 | [3] |

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of this compound can be achieved through several pathways. A common and effective method involves the oxidation of furanone precursors.

Experimental Protocol: Oxidation of 5-methylfuran-2(3H)-one

This protocol describes a general method for the synthesis of the target compound.

-

Starting Material : 5-methylfuran-2(3H)-one.

-

Oxidizing Agent : An aqueous solution of potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

-

Reaction Medium : The reaction is typically conducted in an acidic or basic medium to facilitate the oxidation process. The choice of pH is critical for controlling reaction rate and minimizing side-product formation.

-

Procedure : a. Dissolve the starting material in an appropriate solvent. b. Cool the solution in an ice bath. c. Slowly add the oxidizing agent dropwise to the solution under vigorous stirring, maintaining a low temperature. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). e. Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite if using KMnO₄). f. Adjust the pH to neutral and extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity

The chemical behavior of the molecule is dictated by its furanone ring and hydroxyl groups.

-

Oxidation : The dihydroxy functionality can be further oxidized to form dicarbonyl compounds or undergo ring-opening to form carboxylic acid derivatives.

-

Reduction : The carbonyl group and the double bond of the lactone ring can be reduced using various reducing agents to form corresponding alcohols or saturated lactones.

-

Substitution : The hydroxyl groups are nucleophilic and can participate in substitution reactions, such as esterification or etherification, to produce a variety of derivatives. This reactivity is a key area for drug development, allowing for the modification of the molecule to enhance biological activity or improve pharmacokinetic properties. The furanone scaffold is known to be susceptible to nucleophilic attack, a property that can be exploited in the design of targeted covalent inhibitors.[5][6]

Biological Activity and Mechanism of Action

Preliminary studies indicate that this compound possesses promising biological activities. The broader class of furanone compounds is known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication mechanism, thereby inhibiting biofilm formation and virulence.[7][8][9][10]

Antioxidant Properties

The compound has been shown to exhibit antioxidant properties, likely by neutralizing free radicals.[1] The presence of the enediol moiety in the furanone ring allows it to act as a reducing agent and radical scavenger.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a widely used and standardized method to evaluate the in-vitro antioxidant capacity of a compound.[11][12][13]

-

Reagents :

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (e.g., 0.1 mM in methanol).

-

Test compound solutions at various concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox).

-

Methanol (or another suitable solvent) as a blank.

-

-

Procedure : a. In a 96-well microplate or cuvettes, add a defined volume of the test compound solution (e.g., 100 µL). b. Add the DPPH working solution to each well (e.g., 100 µL). c. Prepare a control containing the solvent instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.[12]

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the compound concentration.

Antimicrobial Effects

The furanone scaffold is a well-known pharmacophore in antimicrobial research.[6] While specific data for this compound is limited, preliminary studies suggest it possesses antimicrobial properties.[1] Furanone derivatives have been shown to be active against a range of Gram-positive and Gram-negative bacteria, often by inhibiting biofilm formation.[10][14][15][16]

Proposed Mechanism of Action

The biological effects of this compound are thought to arise from two primary mechanisms:

-

Hydrogen Bonding : The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling interaction with the active sites of enzymes and cellular receptors.[1]

-

Redox Activity : The molecule's structure allows it to participate in cellular redox cycles, which could contribute to its antioxidant effects and potentially influence redox-sensitive signaling pathways.[1]

Applications and Safety Profile

Industrial Applications

-

Food Industry : Widely used as a flavoring agent due to its sweet, fruity, and maple-like aroma.

-

Cosmetics : Incorporated into fragrances and personal care products.[1]

Safety and Toxicology

Regulatory bodies have evaluated the safety of this compound for consumption at specified concentrations. It is considered safe for use in both human food and animal feed within established guidelines.

| Application | Safe Concentration Guidelines | Source(s) |

| Poultry and Pig Feed | 0.05 mg/kg feed | [1] |

| Cattle and Salmonid Feed | 0.08 mg/kg feed | [1] |

While generally regarded as safe for its intended use in the flavor industry, comprehensive toxicological data for high-dose pharmaceutical applications is not widely available and would require further investigation.

Analytical Methods

Accurate quantification of furanones in complex matrices like food or biological samples is critical for research and quality control. Due to their polarity, methods often involve derivatization or specialized chromatographic techniques.[17][18] Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and common approach.[17][19]

Experimental Protocol: Quantification by HS-SPME-GC-MS

This protocol is a standard approach for analyzing volatile and semi-volatile furanones in various matrices.[19]

-

Sample Preparation : a. Homogenize the solid or liquid sample. b. Place a precise amount of the sample into a headspace vial. c. Add an internal standard (e.g., a stable isotope-labeled version of the analyte) for accurate quantification. d. Add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte. Seal the vial.

-

HS-SPME Extraction : a. Place the vial in an autosampler with an agitator and heater. b. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time to allow the analyte to partition into the headspace. c. Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the analyte.

-

GC-MS Analysis : a. Retract the fiber and immediately inject it into the heated inlet of a GC-MS system. b. The heat desorbs the analyte from the fiber onto the GC column. c. Separate the analyte using a suitable temperature program on an appropriate capillary column (e.g., FFAP or DB-WAX). d. Detect and quantify the analyte using a mass spectrometer, typically in selected ion monitoring (SIM) mode for maximum sensitivity.

-

Quantification : a. Generate a calibration curve using standards of known concentrations. b. Calculate the concentration of the analyte in the sample based on the peak area ratio relative to the internal standard.

Conclusion and Future Directions

This compound is a multifaceted molecule with established applications in the flavor industry and significant potential in the life sciences. Its antioxidant and hypothesized antimicrobial properties, derived from its unique chemical structure, make it a compelling target for further research.

For drug development professionals, the furanone scaffold represents a versatile starting point for the synthesis of novel therapeutic agents. Future research should focus on:

-

Comprehensive Biological Screening : Evaluating the compound against a wider range of bacterial and fungal strains to fully characterize its antimicrobial spectrum.

-

Mechanism of Action Studies : Elucidating the specific molecular targets and pathways modulated by the compound to better understand its biological effects.

-

Derivative Synthesis : Systematically modifying the core structure to conduct structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity while minimizing toxicity.

-

In-depth Toxicological Profiling : Conducting rigorous safety and toxicity studies to establish a profile suitable for potential pharmaceutical applications.

By leveraging the existing knowledge base and pursuing these research avenues, the full potential of this compound and its derivatives can be realized.

References

- 1. 3,4-Dihydroxy-5-methylfuran-2(5H)-one | 3566-57-2 | Benchchem [benchchem.com]

- 2. 5-Methyl-3,4-dihydroxytetrone | C5H6 O4 - BuyersGuideChem [buyersguidechem.com]

- 3. echemi.com [echemi.com]

- 4. 3,4-Dihydroxy-5-methyl-2,5-dihydrofuran-2-one | 3566-57-2 | DAA56657 [biosynth.com]

- 5. mdpi.com [mdpi.com]

- 6. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [cora.ucc.ie]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 15. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 3,4-Dihydroxy-5-methyl-2-furanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,4-Dihydroxy-5-methyl-2-furanone (CAS No: 3566-57-2). It is a naturally occurring furanone derivative with potential applications in the food, cosmetic, and pharmaceutical industries. This document consolidates available data on its physicochemical characteristics, spectral properties, and biological activities, including its antioxidant and antimicrobial effects. Detailed experimental protocols for its analysis and evaluation are also presented, alongside visualizations of relevant chemical pathways and experimental workflows to support further research and development.

Introduction

This compound is a five-membered lactone ring compound belonging to the furanone family.[1] These compounds are widespread in nature and are known for their diverse biological activities and sensory properties. This guide aims to provide a detailed technical resource for professionals engaged in the study and application of this molecule.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. It is important to note that some of the data, particularly the boiling point, are predicted values and should be confirmed experimentally.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3,4-dihydroxy-5-methylfuran-2(5H)-one | N/A |

| CAS Number | 3566-57-2 | [1] |

| Molecular Formula | C₅H₆O₄ | [1] |

| Molecular Weight | 130.1 g/mol | [1] |

| Appearance | Brownish Yellow Semi-Solid | [2] |

| Melting Point | Not available (A related compound, (3R,4R)-Dihydro-3,4-dihydroxy-3-methyl-2(3H)-furanone, has a melting point of 113 °C) | [1] |

| Boiling Point | 330.5 ± 42.0 °C (Predicted) | [3] |

| Solubility | Information not available. Likely soluble in polar organic solvents. | N/A |

Table 2: Chemical Identifiers

| Identifier | Value |

| InChI Key | ASEPVSZWYGTTAB-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(C(=O)OC1O)O |

Spectral Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Specific proton chemical shifts and coupling constants for this compound are not available. For the related compound, 5-Hydroxy-4-methyl-2(5H)-furanone, the following peaks have been reported in acetone-d6: δ 6.67 (bs, 1H), 6.02 (bs, 1H), 5.87 (p, J = 1.5 Hz, 1H), 2.08 (d, J = 1.5 Hz, 3H) ppm.[2]

-

¹³C NMR: Specific carbon chemical shifts for this compound are not available. For 5-Hydroxy-4-methyl-2(5H)-furanone, the following peaks have been reported in acetone-d6: δ 171.30 (C), 166.65 (C), 118.68 (CH), 100.25 (CH), 13.15 (CH₃) ppm.[2]

3.2. Infrared (IR) Spectroscopy

Characteristic IR absorption peaks for furanone structures typically include:

-

C=O (lactone): Strong absorption around 1740-1780 cm⁻¹.

-

C=C: Absorption in the region of 1640-1690 cm⁻¹.

-

O-H: Broad absorption in the range of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-O: Stretching vibrations in the 1000-1300 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

The mass spectrum of 5-Hydroxy-4-methyl-2(5H)-furanone shows a molecular ion peak [M]⁺ at m/z 114.0, with other significant fragments observed at m/z 113.0, 86.0, 85.0, 69.0, 68.0, 41.1, 40.1, and 39.1.[2] The fragmentation pattern of this compound is expected to show a molecular ion peak at m/z 130 and fragmentation corresponding to the loss of water, carbon monoxide, and other small moieties.

Synthesis

Biological Activities and Signaling Pathways

Furanone derivatives are known to exhibit a range of biological activities.

5.1. Antioxidant Activity

Several furanone compounds have demonstrated significant antioxidant properties. The antioxidant mechanism is believed to involve the donation of a hydrogen atom from the hydroxyl groups to scavenge free radicals. The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Some food-derived furanones exhibit antioxidant activity comparable to that of ascorbic acid.[5]

Signaling Pathway for Antioxidant Response

The cellular response to antioxidants can involve the activation of specific signaling pathways. One key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Low concentrations of some antioxidant compounds can activate the MAPK (Mitogen-activated protein kinase) pathway, leading to the activation of Nrf2 and the subsequent expression of antioxidant and detoxifying enzymes.

Caption: Nrf2-ARE antioxidant response pathway potentially activated by furanone compounds.

5.2. Antimicrobial Activity

Furanone derivatives have shown promising antimicrobial activity, particularly against Gram-positive bacteria. The proposed mechanism of action involves the induction of reactive oxygen species (ROS) within the bacterial cells and non-specific interactions with multiple proteins, including those involved in the cellular defense against ROS. This dual action impairs the bacteria's ability to cope with oxidative stress, leading to cell death. Some furanones have also been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[2][5]

Proposed Antimicrobial Mechanism

Caption: Proposed mechanism of antimicrobial action for furanone compounds.

Experimental Protocols

6.1. DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of the test compound and the positive control in the same solvent.

-

To each well of the microplate, add a specific volume of the sample or standard solution (e.g., 20 µL).

-

Add a larger volume of the DPPH working solution (e.g., 200 µL) to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

A blank containing only the solvent and DPPH solution should also be measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.[6][7]

Experimental Workflow for DPPH Assay

Caption: Workflow for determining antioxidant activity using the DPPH assay.

6.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of this compound against various microorganisms.[1][4]

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells of the 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well (except for a negative control well containing only broth) with the bacterial suspension.

-

Include a positive control well with bacteria and no test compound, and a negative control well with broth only.

-

Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[1][4]

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound is a compound of significant interest due to its potential antioxidant and antimicrobial properties. This technical guide has summarized the available data on its physical and chemical characteristics, spectral properties, and biological activities. While some experimental data are still lacking, the information and protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to further investigate and harness the potential of this molecule. Further research is warranted to fully elucidate its properties and mechanisms of action, which could lead to novel applications in various scientific and industrial fields.

References

- 1. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imreblank.ch [imreblank.ch]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,4-Dihydroxy-5-methyl-2-furanone

IUPAC Name: 3,4-dihydroxy-5-methylfuran-2(5H)-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and potential mechanisms of action of 3,4-dihydroxy-5-methyl-2-furanone. The information is intended for researchers, scientists, and professionals in the fields of drug development, food chemistry, and related disciplines.

Chemical and Physical Properties

This compound, also known as maple furanone, is a cyclic γ-lactone with a furanone core structure.[1] Its key chemical and physical properties are summarized in the table below. The presence of two hydroxyl groups and a lactone ring makes it a polar molecule.[1]

| Property | Value |

| IUPAC Name | 3,4-dihydroxy-5-methylfuran-2(5H)-one |

| Common Name | Maple furanone |

| CAS Number | 3566-57-2 |

| Molecular Formula | C₅H₆O₄ |

| Molecular Weight | 130.10 g/mol |

| Appearance | Colorless crystal |

| Melting Point | 174 °C |

| Boiling Point | 330.5 °C |

Data sourced from Biosynth and PubChem.

Synthesis

The synthesis of this compound can be achieved through several routes, primarily involving oxidation reactions. A common approach is the oxidation of 5-methylfuran-2(3H)-one using oxidizing agents like potassium permanganate or hydrogen peroxide in an acidic or basic medium.[1] Another reported precursor for furanone synthesis is L-Dehydroascorbic acid.[2] The compound can also be formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.

Below is a generalized workflow for a potential synthesis route.

Biological Activity and Applications

This compound is utilized as a flavoring agent in the food industry, valued for its sweet and fruity aroma.[1] Beyond its sensory properties, it has demonstrated potential biological activities.

3.1. Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, likely due to its capacity to neutralize free radicals.[1] The hydroxyl groups on the furanone ring are believed to contribute to this activity by donating hydrogen atoms to stabilize radicals.

3.2. Antimicrobial Effects

3.3. Use in Animal Feed

Regulatory bodies have deemed this compound safe for consumption at specified concentrations in animal feed.

| Animal Group | Safe Concentration (mg/kg of feed) |

| Poultry and Pigs | 0.05 |

| Cattle and Salmonids | 0.08 |

Data sourced from Benchchem.[1]

Mechanism of Action

The biological activities of this compound are thought to stem from its chemical structure. The hydroxyl groups can form hydrogen bonds with biological molecules, potentially influencing their structure and function.[1] Furthermore, its ability to participate in redox reactions is central to its antioxidant effects.[1]

While the precise signaling pathways modulated by this compound are not yet fully elucidated, a related compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the expression of antioxidant enzymes.[1] The activation of the Nrf2/HO-1 axis is a key mechanism for cellular protection against oxidative stress. However, direct evidence for the activation of this pathway by this compound is currently lacking and represents an area for future research.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in the available literature. However, standard methodologies for similar compounds can be adapted.

5.1. General Synthesis Protocol: Oxidation of a Furanone Precursor

-

Dissolve the precursor, such as 5-methylfuran-2(3H)-one, in a suitable solvent.

-

Slowly add an oxidizing agent (e.g., a solution of potassium permanganate or hydrogen peroxide) to the reaction mixture under controlled temperature conditions.

-

Maintain the reaction in an acidic or basic medium to facilitate the oxidation process.

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude product.

-

Purify the crude product using column chromatography to obtain pure this compound.

5.2. General Protocol for DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

A known antioxidant, such as ascorbic acid, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate or test tubes, mix a volume of each sample dilution with a volume of the DPPH working solution.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for approximately 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well or tube at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentrations.

-

5.3. General Protocol for Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Preparation:

-

Prepare a stock solution of this compound.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium.

-

Prepare a standardized inoculum of the test microorganism.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions for the test microorganism (e.g., 24 hours at 37°C).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Conclusion

This compound is a furanone derivative with established applications in the food industry and potential for further development in the fields of antioxidants and antimicrobials. While its basic chemical properties and some synthetic routes are known, there is a notable lack of in-depth, quantitative data regarding its biological activities and specific mechanisms of action in the publicly available scientific literature. Future research should focus on detailed investigations into its antioxidant and antimicrobial efficacy, including the determination of IC50 and MIC values against a range of targets, and elucidation of the specific signaling pathways it may modulate, such as the Nrf2 pathway. Such studies will be crucial for fully realizing the therapeutic and functional potential of this compound.

References

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Furanone Core: A Technical Guide to its Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanone compounds, five-membered heterocyclic organic molecules, represent a versatile and increasingly significant scaffold in chemical and biological sciences. Their journey from initial discovery to their current status as crucial components in flavor chemistry, signaling pathways, and as promising therapeutic agents is a testament to the continuous evolution of scientific inquiry. This in-depth technical guide provides a comprehensive overview of the discovery and history of furanone compounds, their synthesis, biological activities, and the experimental methodologies used to investigate them.

Discovery and Historical Milestones

The history of furanone compounds is intrinsically linked to the broader field of furan chemistry. The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which the furan derivative furfural was first isolated.

A pivotal moment in the synthesis of the furan ring, and by extension, substituted furans that can be converted to furanones, was the development of the Paal-Knorr synthesis in 1884. Independently reported by German chemists Carl Paal and Ludwig Knorr, this reaction demonstrated the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furans.[1][2][3] This method remains a cornerstone of furan synthesis due to its versatility and the accessibility of the starting materials.[2] The mechanism of the Paal-Knorr furan synthesis was later elucidated in the 1990s by V. Amarnath and his colleagues.[2]

The 20th century saw an expansion in the understanding of furanones' natural occurrence and biological significance. Initially recognized for their contributions to the aroma and flavor of a wide range of foods, such as strawberries, pineapple, and cooked meats, their roles were later understood to extend far beyond sensory perception. Compounds like Furaneol® (2,5-dimethyl-4-hydroxy-3(2H)-furanone) became celebrated for their sweet, caramel-like aroma.[][5]

Further research unveiled the multifaceted roles of furanones in biological signaling. A significant breakthrough was the discovery of halogenated furanones produced by the marine red alga Delisea pulchra. These compounds were found to interfere with bacterial communication, a process known as quorum sensing, thereby inhibiting biofilm formation and virulence.[6] This discovery opened up new avenues for the development of novel antimicrobial agents that function as anti-virulence drugs rather than traditional bactericidal or bacteriostatic agents.

Physicochemical Properties of Furanone Compounds

The physical and chemical properties of furanone compounds vary depending on their substitution pattern. The parent compound, 2(5H)-furanone, is a colorless liquid, while many substituted derivatives are crystalline solids.[7] The presence of hydroxyl and carbonyl groups allows for hydrogen bonding, influencing their solubility in water and other polar solvents.

Table 1: Physical Properties of Selected Furanone Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2(5H)-Furanone | 497-23-4 | C₄H₄O₂ | 84.07 | 4-5 | 86-87 (at 12 mmHg) |

| Furaneol® (DMHF) | 3658-77-3 | C₆H₈O₃ | 128.13 | 73-77 | 188 |

Data sourced from[][5][7][8][9]

Key Synthetic Methodologies

The Paal-Knorr synthesis remains a fundamental and widely utilized method for the preparation of the furan core, which can be a precursor to furanones.

Paal-Knorr Furan Synthesis: Detailed Experimental Protocol

This protocol describes the synthesis of a 1,4-dicarbonyl compound, 2,5-hexanedione, from 2,5-dimethylfuran, which can then be used in a subsequent Paal-Knorr reaction to regenerate a furan, demonstrating the reversible nature of the reaction under different conditions. This two-step process highlights the practical application of the principles of the Paal-Knorr synthesis.

Step 1: Synthesis of 2,5-Hexanedione from 2,5-Dimethylfuran [10][11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethylfuran (1000 g), glacial acetic acid (400 g), and water (480 g).

-

Acid Catalysis: Carefully add 10% sulfuric acid (24-36 ml) to the mixture.

-

Reflux: Heat the reaction mixture to reflux at a temperature of 75-90°C. Maintain the reflux for 36-50 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution, until the pH is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 200 ml).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,5-hexanedione.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure 2,5-hexanedione. The yield is reported to be up to 95%.[11]

Step 2: Paal-Knorr Synthesis of 2,5-Dimethylfuran from 2,5-Hexanedione

-

Reaction Setup: Place the purified 2,5-hexanedione in a round-bottom flask.

-

Dehydrating Agent/Acid Catalyst: Add a dehydrating agent and acid catalyst. Common reagents include phosphorus pentoxide (P₂O₅), concentrated sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH).[1][2] The choice of reagent and solvent (e.g., benzene or toluene for azeotropic removal of water) will depend on the scale and desired reaction conditions.

-

Heating: Heat the reaction mixture, often with stirring. If using an azeotropic setup (e.g., with a Dean-Stark apparatus), the reaction progress can be monitored by the amount of water collected.

-

Work-up and Purification: After completion, the reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The resulting 2,5-dimethylfuran can be purified by distillation.

Biological Activities and Signaling Pathways

Furanone compounds exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. Their mechanisms of action are diverse, ranging from antimicrobial and anti-inflammatory effects to the modulation of complex cellular signaling pathways.

Antimicrobial Activity and Quorum Sensing Inhibition

One of the most extensively studied biological activities of furanones is their ability to interfere with bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation.

Halogenated furanones, originally isolated from Delisea pulchra, are structural mimics of N-acylhomoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. These furanones can competitively bind to the AHL receptor proteins (e.g., LasR in Pseudomonas aeruginosa), thereby preventing the binding of the natural AHL autoinducer and inhibiting the downstream expression of virulence genes.[6][12]

Table 2: Antimicrobial Activity of Selected Furanone Derivatives

| Furanone Derivative | Target Organism | MIC (µg/mL) | Reference |

| Furanone F105 | Staphylococcus aureus | 10 | [13] |

| Furanone 26 | Staphylococcus aureus | 8 | [13] |

| Furanone 26 | Bacillus subtilis | 8 | [13] |

| Furanone F131 | Staphylococcus aureus (clinical isolates) | 8-16 | [14] |

| Furanone F131 | Candida albicans (clinical isolates) | 32-128 | [14] |

| Mucochloric acid | Bacillus subtilis | 25 | [15] |

| Furanone F2, F8, F12 | Bacillus subtilis | 10 | [15] |

MIC: Minimum Inhibitory Concentration

Table 3: Quorum Sensing Inhibitory Activity of Selected Furanone Compounds

| Compound | Target | IC₅₀ (µM) | Reference |

| Furanone C-30 | Pseudomonas aeruginosa LasR | - (Effective at low µM concentrations) | [12] |

| Synthetic Furanone Analogs | Pseudomonas aeruginosa QS | Inhibition from 20-90% | [16] |

IC₅₀: Half-maximal inhibitory concentration. Note: Some studies report percentage inhibition at a given concentration rather than an IC₅₀ value.

Below is a diagram illustrating the inhibition of the LasR-mediated quorum sensing system in Pseudomonas aeruginosa by furanone compounds.

Caption: Furanone compounds competitively inhibit the binding of AHL autoinducers to the LasR receptor, preventing the activation of virulence gene expression.

Experimental Workflows

The investigation of furanone compounds involves a range of experimental procedures, from their synthesis and purification to the evaluation of their biological activities. A common workflow for assessing the antimicrobial properties of a newly synthesized furanone is outlined below.

Workflow for Antimicrobial Susceptibility Testing

A standard method to determine the antimicrobial efficacy of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a furanone compound.

Conclusion

The field of furanone chemistry has progressed significantly from the foundational Paal-Knorr synthesis to the cutting-edge development of furanone-based therapeutics. Their diverse biological activities, particularly as quorum sensing inhibitors, position them as a promising class of compounds to combat antimicrobial resistance. The continued exploration of their synthesis, biological mechanisms, and structure-activity relationships will undoubtedly lead to the development of novel and effective drugs and other valuable chemical entities. This guide provides a solid foundation for researchers and professionals engaged in this exciting and rapidly evolving area of study.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 5. Furaneol (CAS 3658-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2(5H)-Furanone (CAS 497-23-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN101423467B - Method for synthesizing 2,5-acetonyl acetone - Google Patents [patents.google.com]

- 11. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

role of 3,4-Dihydroxy-5-methyl-2-furanone in Maillard reaction

An In-depth Technical Guide on the Role of 3,4-Dihydroxy-5-methyl-2-furanone and Related Compounds in the Maillard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Maillard reaction, a cornerstone of food chemistry, describes a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. This process is responsible for the desirable flavors, aromas, and colors in a vast array of thermally processed foods. Within this intricate network of reactions, a class of heterocyclic compounds known as furanones emerges as critical intermediates and potent flavor contributors.

This technical guide focuses on the role of pentose-derived furanones, with a specific interest in the structure of this compound (DHF). While the closely related tautomer, 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), is a well-documented and significant product of the Maillard reaction involving pentose sugars, direct literature on the specific formation and role of DHF is less prevalent. Therefore, this document will detail the established pathways for norfuraneol as a comprehensive model to infer the potential formation, reactivity, and significance of DHF. These compounds are key intermediates that not only impart characteristic sweet, caramel-like aromas but also participate in subsequent reactions leading to color formation and the generation of other reactive species.[1][2] Understanding the chemistry of these furanones is crucial for controlling food quality and for exploring their potential biological activities, such as antioxidant properties.[3]

Formation Pathways of Pentose-Derived Furanones

The formation of 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) from pentoses like D-xylose is a key pathway in the intermediate stages of the Maillard reaction. This process proceeds through the degradation of the Amadori compound via a 2,3-enolization route.

-

Amadori Rearrangement: The initial step involves the condensation of a pentose sugar (e.g., xylose) with an amino acid, which, after rearrangement, forms the corresponding Amadori compound (a 1-amino-1-deoxy-2-ketose).

-

2,3-Enolization: The Amadori compound undergoes 2,3-enolization, a critical branching point in the Maillard reaction, to form a 1-deoxyosone intermediate (specifically, 1-deoxypentosone).[1]

-

Cyclization and Dehydration: The 1-deoxypentosone then cyclizes and subsequently dehydrates. This intramolecular condensation and loss of a water molecule results in the formation of the stable furanone ring structure of norfuraneol.[1]

Ribose has been identified as the most effective pentose precursor for the production of norfuraneol, followed by arabinose and xylose.[4][5]

Role and Subsequent Reactions of Furanones

Pentose-derived furanones are not merely end-products; they are highly reactive intermediates that play a dual role in the development of both flavor and color.

Flavor and Aroma Contribution

Norfuraneol and related furanones are potent flavor compounds, prized for their sweet and caramel-like sensory properties.[1] They possess very low odor thresholds, meaning they can significantly impact the overall aroma profile of a food product even at low concentrations.

Precursors to Browning and Further Reactions

While contributing to flavor, these furanones are also key precursors to browning. When heated, particularly in the presence of amino acids, norfuraneol degrades to form smaller, highly reactive α-dicarbonyl compounds, primarily methylglyoxal (MGO) and diacetyl.[4][5][6]

-

Dicarbonyl Formation: The furanone ring can undergo oxidative hydrolysis to generate these dicarbonyls.

-

Strecker Degradation: MGO and diacetyl can then participate in the Strecker degradation of other amino acids, generating Strecker aldehydes that are themselves potent aroma compounds.

-

Polymerization: Most importantly, these dicarbonyls are powerful initiators of polymerization reactions. They react readily with amino compounds, leading to the formation of high molecular weight, nitrogen-containing brown polymers known as melanoidins.[4][6] Studies have shown that MGO derived from norfuraneol and other xylose degradation pathways is a major contributor to browning in pentose-lysine systems.[6]

References

- 1. imreblank.ch [imreblank.ch]

- 2. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydroxy-5-methylfuran-2(5H)-one | 3566-57-2 | Benchchem [benchchem.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Degradation of 3,4-Dihydroxy-5-methyl-2-furanone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-5-methyl-2-furanone, a substituted furanone, belongs to a class of compounds that are of significant interest in food chemistry, flavor science, and pharmacology. The thermal stability and degradation pathways of such molecules are critical parameters in their application, particularly in processes involving heat treatment. This document provides a theoretical overview of the potential thermal degradation products of this compound, outlines relevant experimental protocols for its analysis, and presents a plausible degradation pathway based on current scientific understanding of furanone thermal decomposition.

Theoretical Thermal Degradation Products

The thermal degradation of furanones is known to be a complex process involving multiple reaction pathways, including ring-opening, decarboxylation, and rearrangements. The presence of hydroxyl and methyl substituents on the furanone ring in this compound is expected to significantly influence its degradation profile.

Based on the thermal decomposition mechanisms of other furanones, a number of potential degradation products can be postulated. The following table summarizes these theoretical products. It is important to note that the relative yields of these products would be highly dependent on the specific thermal conditions (temperature, pressure, atmosphere).

| Potential Product | Chemical Formula | Molar Mass ( g/mol ) | Plausible Formation Pathway |

| Acetaldehyde | C₂H₄O | 44.05 | Fragmentation of the furanone ring |

| Acetic Acid | C₂H₄O₂ | 60.05 | Oxidation of acetaldehyde or other intermediates |

| Glyoxal | C₂H₂O₂ | 58.04 | Cleavage of the C3-C4 bond |

| Pyruvaldehyde | C₃H₄O₂ | 72.06 | Rearrangement and fragmentation |

| Lactic Acid | C₃H₆O₃ | 90.08 | Rearrangement of dihydroxy intermediates |

| Carbon Monoxide | CO | 28.01 | Decarbonylation of the furanone ring |

| Carbon Dioxide | CO₂ | 44.01 | Decarboxylation of acidic intermediates |

| Furan | C₄H₄O | 68.07 | Loss of substituents |

| Methylfuran | C₅H₆O | 82.10 | Loss of hydroxyl groups |

Proposed Thermal Degradation Pathway

The thermal degradation of this compound likely initiates with a ring-opening reaction, a common mechanism for furanones.[1][2] This would lead to the formation of a reactive ketenoic acid intermediate. Subsequent reactions of this intermediate, such as decarboxylation, decarbonylation, and fragmentation, would then lead to the formation of smaller, more volatile compounds. The presence of the methyl group at the C5 position can also lead to specific hydrogen transfer reactions, further diversifying the product profile.[1][2]

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

To experimentally investigate the thermal degradation of this compound, a combination of analytical techniques would be required. The following protocols are based on standard methodologies for the analysis of thermal decomposition of organic compounds.

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Purge Gas: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG) provide information on the thermal stability.

Objective: To separate and identify the volatile and semi-volatile thermal degradation products.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: Place a small amount (e.g., 100-500 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Select a range of temperatures based on the TGA data (e.g., the onset of decomposition and peak decomposition temperatures). A typical starting point could be 300-500 °C.

-

Pyrolysis Time: A short duration, typically in the range of 5-20 seconds.

-

Interface Temperature: Maintain the transfer line to the GC at a high temperature (e.g., 280-300 °C) to prevent condensation of the products.

-

-

GC-MS Conditions:

-

GC Column: A capillary column suitable for the separation of polar volatile compounds (e.g., a DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp to separate the pyrolysis products, for example, hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MS Detector: Operate in electron ionization (EI) mode (typically at 70 eV).

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of, for example, 35-550 amu.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley) and by interpreting the fragmentation patterns.

Caption: Experimental workflow for analyzing thermal degradation.

Conclusion

The thermal degradation of this compound is a complex process that likely involves ring-opening to form a ketenoic acid intermediate, followed by a series of fragmentation and rearrangement reactions. The presence of hydroxyl and methyl groups is expected to play a significant role in the specific degradation pathways and the resulting product distribution. The experimental protocols outlined in this guide, particularly TGA and Py-GC-MS, provide a robust framework for the detailed investigation of its thermal stability and the identification of its degradation products. Further experimental work is crucial to validate the theoretical pathways and to quantify the formation of the various degradation products under different thermal processing conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dihydroxy-5-methyl-2-furanone from L-Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-5-methyl-2-furanone, a substituted furanone, is a molecule of interest due to its presence in thermally processed foods and its potential biological activities. This class of compounds is known to possess antioxidant and flavoring properties. The synthesis of this specific furanone can be achieved through the controlled degradation of L-ascorbic acid (Vitamin C), a readily available and inexpensive starting material. This document provides detailed application notes and a plausible experimental protocol for the synthesis, purification, and characterization of this compound from L-ascorbic acid. The protocols are based on established principles of ascorbic acid degradation chemistry.

Principle of Synthesis

The synthesis of this compound from L-ascorbic acid involves the acid-catalyzed thermal degradation of the ascorbic acid molecule. Under acidic conditions and elevated temperatures, L-ascorbic acid undergoes a series of reactions including dehydration, decarboxylation, and cyclization to form a variety of degradation products, among which are furanone derivatives. The reaction pathway is complex and can lead to a mixture of products; therefore, the reaction conditions must be carefully controlled to favor the formation of the desired product. Subsequent purification is crucial to isolate the target molecule.

Experimental Protocols

Materials and Equipment:

-

L-Ascorbic acid (reagent grade)

-

Hydrochloric acid (HCl), concentrated (37%)

-

Deionized water

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Silica gel for column chromatography (60-120 mesh)

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of L-ascorbic acid in 100 mL of deionized water.

-